molecular formula C5H12ClNO B2488759 3-(Aminomethyl)cyclobutanol hydrochloride CAS No. 1404365-04-3

3-(Aminomethyl)cyclobutanol hydrochloride

Cat. No.: B2488759
CAS No.: 1404365-04-3
M. Wt: 137.61
InChI Key: NZNRVZGKQUALNR-BPNVWSNHSA-N
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Description

3-(Aminomethyl)cyclobutanol hydrochloride is a cyclic amino alcohol that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is commonly used in drug development, environmental research, and manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)cyclobutanol hydrochloride typically involves the reaction of cyclobutanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Aqueous or organic solvents

    Catalysts: Acidic catalysts such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors with stringent control over reaction parameters to ensure high yield and purity. The process involves:

    cGMP synthesis workshops: Ensuring compliance with good manufacturing practices

    Cleanroom environments: Class 100 to Class 100,000 cleanrooms to maintain product quality

    Specialized equipment: High-performance liquid chromatography (HPLC) and other analytical techniques for quality control.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)cyclobutanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of amines or alcohols

    Substitution: Nucleophilic substitution reactions to introduce different functional groups

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products

    Oxidation: Cyclobutanone derivatives

    Reduction: Amino alcohols

    Substitution: Various substituted cyclobutanol derivatives.

Scientific Research Applications

3-(Aminomethyl)cyclobutanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor in drug development

    Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)cyclobutanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to enzymes: Modulate enzyme activity by acting as an inhibitor or activator

    Affect neurotransmitter systems: Influence neurotransmitter release and uptake, potentially impacting neurological functions

    Interact with cellular receptors: Modulate receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)cyclobutanol: The non-hydrochloride form of the compound

    Cyclobutanol derivatives: Compounds with similar cyclobutane ring structures and functional groups

Uniqueness

3-(Aminomethyl)cyclobutanol hydrochloride stands out due to its unique combination of a cyclobutane ring and an amino alcohol functional group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(aminomethyl)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNRVZGKQUALNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427386-91-1, 1404365-04-3
Record name 3-(Aminomethyl)cyclobutanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1r,3r)-3-(aminomethyl)cyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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